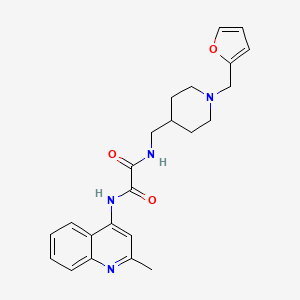

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide is a complex organic compound that features a unique structure combining a furan ring, a piperidine ring, and a quinoline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting furan-2-carbaldehyde with piperidine under reductive amination conditions to form 1-(furan-2-ylmethyl)piperidine.

-

Quinoline Derivative Preparation: : The next step involves the synthesis of the 2-methylquinoline derivative. This can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

-

Oxalamide Formation: : The final step involves the coupling of the piperidine intermediate with the quinoline derivative using oxalyl chloride to form the oxalamide linkage. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

-

Reduction: : The quinoline moiety can be reduced to form tetrahydroquinoline derivatives under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various N-substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Preliminary studies indicate that it may exhibit:

- Anti-inflammatory Activity : The structural components of the compound suggest possible interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory agents.

- Anticancer Properties : Initial research indicates that this compound could inhibit specific enzymes involved in cancer progression, suggesting its potential as an anticancer drug. The furan and quinoline moieties are known for their biological activity, which may enhance the compound's efficacy against cancer cells.

Drug Development

The unique combination of functional groups in N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide allows for:

- Targeted Drug Design : Its ability to interact with specific molecular targets makes it a valuable tool for designing drugs aimed at particular diseases.

- Biochemical Probes : The compound can serve as a biochemical probe to study various biological processes and pathways, aiding in the understanding of disease mechanisms.

Synthesis and Optimization

The synthesis of this compound typically involves several steps that can be optimized for industrial applications. Key methods include:

- Formation of Intermediates : The synthesis begins with the preparation of intermediates through reactions involving furan derivatives and piperidine.

- Coupling Reactions : The final product is formed through coupling reactions that link the piperidine and quinoline moieties via an oxalamide bond.

- Purification Techniques : Techniques like chromatography and recrystallization are employed to maximize yield and purity.

Biological Studies

Research into the biological activities of this compound includes:

- Molecular Docking Studies : These studies suggest that the compound may effectively bind to active sites of enzymes related to cancer proliferation.

- In Vitro and In Vivo Testing : Further studies are necessary to elucidate the compound's mechanism of action and therapeutic potential.

Mécanisme D'action

The mechanism of action of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(quinolin-4-yl)oxalamide: Similar structure but lacks the methyl group on the quinoline ring.

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide.

Uniqueness

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide is unique due to the presence of both the furan and quinoline moieties, which confer distinct chemical and biological properties. The oxalamide linkage also provides additional sites for hydrogen bonding and interaction with biological targets, enhancing its potential as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

- A piperidine ring , which is known for its diverse pharmacological properties.

- A furan moiety , enhancing the compound's reactivity and biological interactions.

- An oxalamide group , which may play a role in enzyme inhibition and metal ion chelation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- The furan ring can engage in π-π stacking interactions with aromatic residues in proteins.

- The piperidine structure facilitates hydrogen bonding with amino acid side chains, contributing to binding affinity.

- The oxalamide group may chelate metal ions, potentially inhibiting metalloenzymes involved in various biological pathways.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates that compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N1 Compound | HCT116 (Colorectal) | 9.1 ± 2.4 |

| N1 Compound | MCF-7 (Breast) | 10.8 ± 0.7 |

These values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's effectiveness against cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes linked to cancer pathways. Molecular docking studies suggest strong binding affinity to active sites of these enzymes, indicating potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential of this compound:

- High-throughput Screening (HTS) : Research involving HTS has identified various 2-furylquinolines as effective inhibitors of APOBEC3G, a protein associated with cancer progression. The findings indicated that structural modifications could enhance inhibitory potency .

- Oxidative Stability : Studies have shown that related compounds undergo oxidative decomposition, which can lead to the formation of active metabolites over time. This phenomenon suggests that aging might enhance the biological activity of such compounds .

- Therapeutic Applications : The presence of the furan and piperidine moieties in similar compounds has been linked to antimicrobial and antiviral activities, further supporting the exploration of N1 as a candidate for drug development.

Propriétés

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(2-methylquinolin-4-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-16-13-21(19-6-2-3-7-20(19)25-16)26-23(29)22(28)24-14-17-8-10-27(11-9-17)15-18-5-4-12-30-18/h2-7,12-13,17H,8-11,14-15H2,1H3,(H,24,28)(H,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYUAOHPJXCBTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.